molecular formula C13H14N2O2S B1649778 N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide CAS No. 1048800-01-6

N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B1649778
CAS No.: 1048800-01-6
M. Wt: 262.33
InChI Key: SATUKWDBMGKHOH-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a carboxamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of Substituents: The ethyl group and the methoxyphenyl group are introduced through alkylation and aromatic substitution reactions, respectively.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:

    N-(4-bromophenyl)thiazole-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer activities.

    N-(4-methylphenyl)thiazole-2-yl-2-chloroacetamide: Studied for its anti-inflammatory properties.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

1048800-01-6

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33

IUPAC Name

N-ethyl-2-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H14N2O2S/c1-3-14-12(16)11-8-18-13(15-11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,16)

InChI Key

SATUKWDBMGKHOH-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC

Canonical SMILES

CCNC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

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